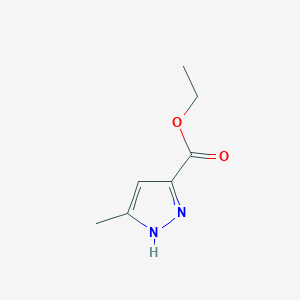

3-Hydroxy-5-methylbenzoic acid

Descripción general

Descripción

Synthesis Analysis

Synthesis from Methyl 4-O-benzylorsellinate: The compound can be synthesized from readily available methyl 4-O-benzylorsellinate, undergoing a multi-step process without the need for chromatographic separation (Laak & Scharf, 1989).

Synthesis Involving Coordination Assemblies: A study demonstrates the synthesis of a coordination assembly of 3,5-dinitro-4-methylbenzoic acid and Pr(III), forming a stable host structure through C-HO hydrogen bonds (Varughese & Pedireddi, 2005).

Molecular Structure Analysis

- Structural Elucidation in Coordination Polymers: The molecular structure of coordination polymers involving 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine was analyzed, demonstrating complex three-dimensional structures dependent on synthesis solvents (Pedireddi & Varughese, 2004).

Chemical Reactions and Properties

- Interaction in Molecular Recognition Studies: Research shows how 3,5-dihydroxybenzoic acid and its derivatives interact with N-donor compounds, forming various hydrogen bonds and recognition patterns in molecular adducts (Varughese & Pedireddi, 2006).

Physical Properties Analysis

- Stability and Interaction with Guest Species: The coordination assembly involving 3,5-dinitro-4-methylbenzoic acid demonstrates stability up to 300°C and accommodates different guest species, indicating its thermal stability and versatility in forming supramolecular assemblies (Varughese & Pedireddi, 2005).

Chemical Properties Analysis

- Catalytic Efficiency in Reactions: 2-Hydroxy-5-sulfobenzoic acid, a related compound, showcases its efficiency as a catalyst in the one-pot three-component synthesis of various organic compounds, highlighting its potential in facilitating complex chemical reactions (Kiyani et al., 2015).

Aplicaciones Científicas De Investigación

Biosynthesis of Antibiotics : 3-Amino-5-hydroxybenzoic acid, a closely related compound, is a direct precursor for the biosynthesis of ansamycins in Nocardia mediterranei, which is significant for developing new antibiotics (Ghisalba & Nüesch, 1981).

Affinity-Labeling Reagent : 5-Hydroxy-3-mercapto-4-methoxybenzoic acid serves as an affinity-labeling reagent for catechol O-methyltransferase (COMT) and can be partially reversed by adding dithiothreitol (DTT) (Borchardt & Huber, 1982).

Synthesis of Fluorescent Biopolymers : The derivative 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate has been used to synthesize stable, covalently labeled biopolymers with excellent yields (Crovetto et al., 2008).

Preparation of Analogues for Antibiotics : A method for preparing 3-amino-5-hydroxybenzoic acid analogues, crucial for understanding and synthesizing antibiotics, has been developed from methyl 3-amino-5-hydroxybenzoate (Becker, 1984).

Pharmaceutical Applications : Schiff-base ligands prepared from 3-Formyl-2-hydroxy-5-methylbenzoic acid are promising candidates for pharmaceutical applications (Cui Qing-xia, 2006).

Corrosion Inhibition : 3-Hydroxybenzoic acid (3-HBA) effectively inhibits AISI 316L stainless steel corrosion in an environmentally friendly aqueous pickling solution, fitting the Frumkin isotherm model for its inhibitor mechanism (Narváez, Cano & Bastidas, 2005).

Safety And Hazards

3-Hydroxy-5-methylbenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes serious eye damage . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection . If it gets in the eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . Immediate medical attention is required .

Propiedades

IUPAC Name |

3-hydroxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXOUQXGRQXUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207219 | |

| Record name | Benzoic acid, 3-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5-methylbenzoic acid | |

CAS RN |

585-81-9 | |

| Record name | Benzoic acid, 3-hydroxy-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Cresotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester](/img/structure/B31016.png)